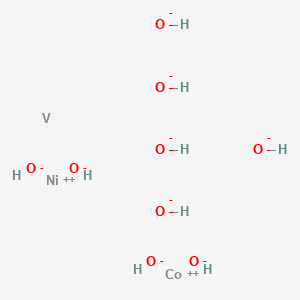
Cyclohexanol, 1,3-dimethyl-, (1R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- is an organic compound with the molecular formula C8H16O It is a stereoisomer of cyclohexanol, characterized by the presence of two methyl groups at the 1 and 3 positions on the cyclohexane ring, both in the (1R,3R) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dimethylcyclohexene in the presence of a suitable catalyst. Another method includes the reduction of 1,3-dimethylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1,3-dimethyl-, (1R,3R)- often involves the catalytic hydrogenation of 1,3-dimethylcyclohexene. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reduction of 1,3-dimethylcyclohexanone back to cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 1,3-Dimethylcyclohexanone.
Reduction: Cyclohexanol, 1,3-dimethyl-, (1R,3R)-.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexanol, 1,3-dimethyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The presence of the methyl groups at the 1 and 3 positions also affects the compound’s steric and electronic properties, contributing to its unique behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol, 1,3-dimethyl-, (1R,3R)- can be compared with other similar compounds such as:
Cyclohexanol: Lacks the methyl groups at the 1 and 3 positions, resulting in different chemical and physical properties.
1,3-Dimethylcyclohexane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,3-Dimethylcyclohexanone: The oxidized form of cyclohexanol, 1,3-dimethyl-, (1R,3R)-, with distinct chemical properties and uses.
The uniqueness of cyclohexanol, 1,3-dimethyl-, (1R,3R)- lies in its specific stereochemistry and the presence of both hydroxyl and methyl groups, which contribute to its diverse range of applications and reactivity.
Eigenschaften
CAS-Nummer |
646526-29-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(1R,3R)-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
DWUSBTCQAFWLIW-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@](C1)(C)O |
Kanonische SMILES |
CC1CCCC(C1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
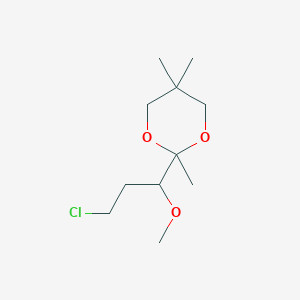
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
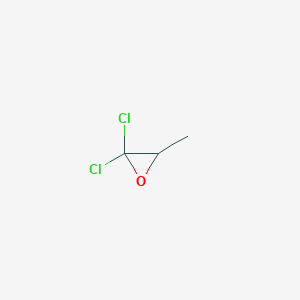
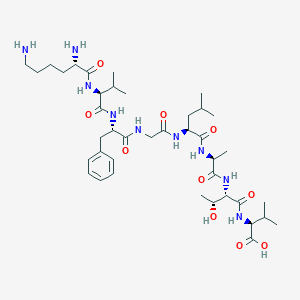
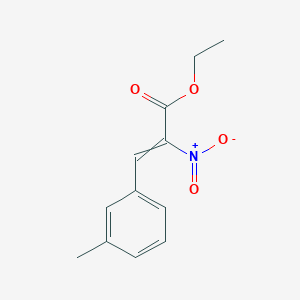
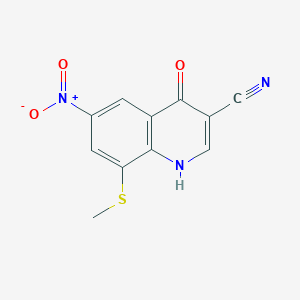
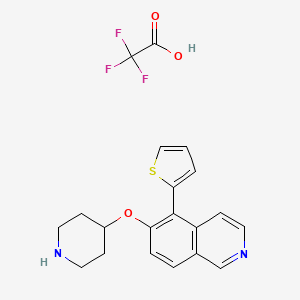
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
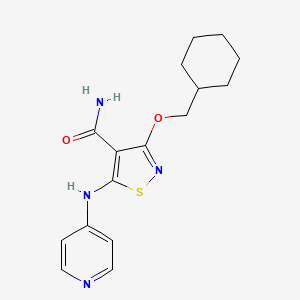
phosphanium bromide](/img/structure/B12611416.png)
